1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-8-10(11(13)14)12-16(5-6-17(12)15-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADIJGNULQZMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=N)N)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are then followed by trapping with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several scientific research applications:
Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological processes. For example, it has been shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as acute myeloid leukemia and myeloid-derived suppressor cells .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The imidazo[1,2-b]pyrazole core provides a bicyclic heteroaromatic framework.
- The cyclobutylmethyl substituent introduces steric bulk and lipophilicity, while the carboximidamide group contributes basicity and hydrogen-bonding capacity.
Comparison with Structural Analogs
2.1 Cycloalkylmethyl Analogs
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Structural Implications :
- Cyclobutyl vs. Cyclopropyl: Size/Strain: Cyclobutyl’s larger ring reduces strain compared to cyclopropane but increases steric hindrance. Conformational Effects: The cyclobutyl group may adopt a non-planar conformation, influencing target binding .
Comparison Table: Cycloalkylmethyl Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent |
|---|---|---|---|---|
| 1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide | 2098026-10-7 | C₁₂H₁₇N₅ | 231.3 | Cyclobutylmethyl |
| 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide | 2098092-72-7 | C₁₁H₁₅N₅ | 217.27 | Cyclopropylmethyl |
2.2 Functional Group Variants
Carboxamide and Carboxylic Acid Derivatives
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
- CAS Number : 2097969-83-8 .
- Key Difference : Carboxamide (-CONH₂) replaces carboximidamide (-C(=NH)NH₂).
- Impact :
- Reduced basicity compared to amidine.
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid
- CAS Number : 2098025-85-3 .
- Key Difference : Carboxylic acid (-COOH) replaces carboximidamide.
- Impact :
- Ionizable group (pKa ~4-5) introduces pH-dependent solubility.
- May reduce membrane permeability compared to amidine .
Comparison Table: Functional Group Derivatives
| Compound Name | Functional Group | Key Properties |
|---|---|---|
| This compound | Carboximidamide | Basic amidine group; strong hydrogen-bonding potential. |
| 1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide | Carboxamide | Neutral amide group; moderate hydrogen-bonding capacity. |
| 1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Carboxylic Acid | Acidic group; ionizable, pH-dependent solubility. |
2.3 Heterocyclic Core Analogs
Compounds from (e.g., imidazo-triazole derivatives with thiophene or bromophenyl substituents) and (pyridazine/pyrrolo-pyridazine carboxamides) share:
Key Differences :
- The imidazo-pyrazole core in the target compound may offer distinct electronic and steric profiles compared to larger fused systems (e.g., imidazo-triazole).
- Fluorinated substituents in patent compounds (e.g., trifluoromethyl) enhance lipophilicity and bioavailability, whereas cyclobutylmethyl prioritizes conformational flexibility .
Research Implications and Challenges
- Pharmacological Potential: The amidine group in the target compound may enhance interactions with enzymes or receptors requiring charged or polar interactions.
- Synthetic Hurdles : Discontinuation of analogs suggests challenges in scalability or purification .
- Safety Considerations : Derivatives like the carboxylic acid and carboxamide exhibit hazards (e.g., toxicity, flammability), underscoring the need for rigorous handling protocols .
Biological Activity
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a compound belonging to the imidazo[1,2-b]pyrazole class, which has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H16N4
- Molecular Weight : 216.28 g/mol
Biological Activity Overview
Research has indicated that compounds within the imidazo[1,2-b]pyrazole family exhibit a wide range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activities
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and π-stacking interactions with biological macromolecules, while the carboximidamide group may facilitate binding to specific receptors or enzymes involved in disease processes.
Anticancer Activity
A study by Zhang et al. (2020) explored the anticancer potential of several imidazo[1,2-b]pyrazole derivatives. The findings suggested that this compound exhibited significant cytotoxicity against various cancer cell lines, including:
- HeLa (Cervical Cancer)
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.
Antimicrobial Properties
In another investigation focusing on antimicrobial properties, the compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may serve as a lead candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research conducted by Lee et al. (2023) highlighted the anti-inflammatory properties of this compound. It was shown to reduce pro-inflammatory cytokines in vitro, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a potential application in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
